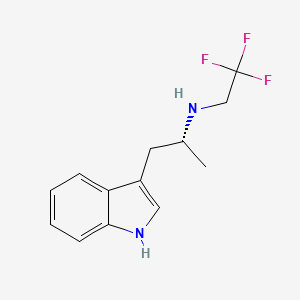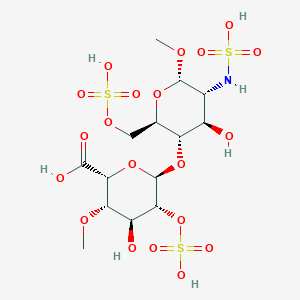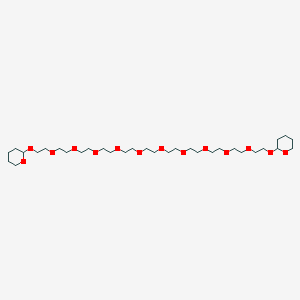
Thp-peg11-thp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thp-peg11-thp: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a homobifunctional polyethylene glycol derivative that contains two tetrahydropyranyl groups. The compound is primarily used in research settings to facilitate the targeted degradation of proteins through the ubiquitin-proteasome system.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thp-peg11-thp involves the reaction of tetrahydropyranyl-protected polyethylene glycol with appropriate reagents under controlled conditions. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of polyethylene glycol are protected using tetrahydropyranyl groups.
Coupling Reaction: The protected polyethylene glycol is then coupled with another tetrahydropyranyl group using suitable coupling agents.
Purification: The final product is purified using chromatographic techniques to obtain high purity this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of polyethylene glycol are reacted with tetrahydropyranyl groups under optimized conditions.
Scale-Up Purification: Industrial-scale purification techniques, such as large-scale chromatography, are employed to ensure the purity and quality of the final product
化学反应分析
Types of Reactions: Thp-peg11-thp undergoes various chemical reactions, including:
Oxidation: The tetrahydropyranyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to remove the tetrahydropyranyl groups.
Substitution: The compound can undergo substitution reactions where the tetrahydropyranyl groups are replaced with other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polyethylene glycol derivatives, while reduction may result in deprotected polyethylene glycol .
科学研究应用
Thp-peg11-thp has a wide range of scientific research applications, including:
作用机制
Thp-peg11-thp functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The mechanism involves:
Binding to Target Protein: One end of the PROTAC binds to the target protein.
Recruitment of E3 Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination: The target protein is ubiquitinated, marking it for degradation by the proteasome.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, effectively reducing its levels in the cell.
相似化合物的比较
Thp-peg4-thp: A shorter polyethylene glycol-based linker with similar properties.
Thp-peg8-thp: An intermediate-length linker used in similar applications.
Thp-peg12-thp: A longer linker that provides more flexibility in PROTAC synthesis .
Uniqueness: Thp-peg11-thp is unique due to its specific length and flexibility, making it suitable for a wide range of applications in PROTAC synthesis. Its homobifunctional nature allows for efficient coupling and targeted protein degradation .
属性
分子式 |
C32H62O14 |
|---|---|
分子量 |
670.8 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C32H62O14/c1-3-7-43-31(5-1)45-29-27-41-25-23-39-21-19-37-17-15-35-13-11-33-9-10-34-12-14-36-16-18-38-20-22-40-24-26-42-28-30-46-32-6-2-4-8-44-32/h31-32H,1-30H2 |
InChI 键 |
FFFJWMQKKDDATH-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15073958.png)
![(2S)-4-[3-(2-amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol](/img/structure/B15073959.png)
![7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15073960.png)
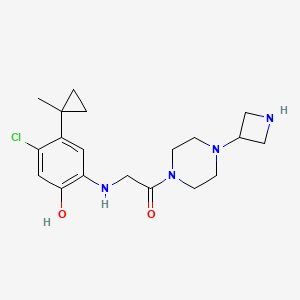
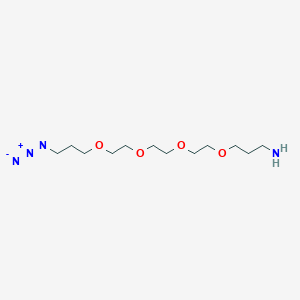
![2-[2-[[20-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15073979.png)
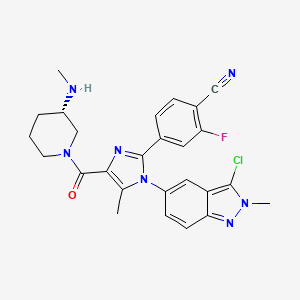
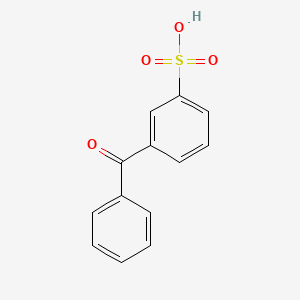
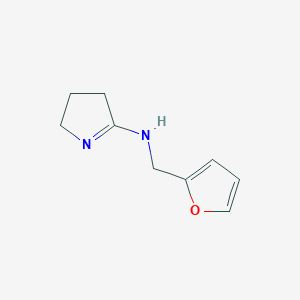
![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B15074022.png)

